4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501143
InChI: InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3
SMILES:
Molecular Formula: C37H26N6
Molecular Weight: 554.6 g/mol

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

CAS No.:

Cat. No.: VC16501143

Molecular Formula: C37H26N6

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine -

Specification

Molecular Formula C37H26N6
Molecular Weight 554.6 g/mol
IUPAC Name 4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine
Standard InChI InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3
Standard InChI Key WCXNEXQHQNXXEA-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (C₃₇H₂₆N₆) belongs to the pyrimidine family, featuring a central six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-methyl group enhances steric stability, while the 4,6-positions are substituted with 3,5-di(pyridin-4-yl)phenyl moieties . This design confers extended π-conjugation, critical for electronic applications.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₃₇H₂₆N₆
Molecular Weight554.64 g/mol
Melting Point374°C
Boiling Point741.0 ± 55.0°C (Predicted)
Density1.214 ± 0.06 g/cm³
CAS Registry1030380-51-8

Crystallographic Analysis

Single-crystal X-ray diffraction studies resolve the compound’s monoclinic lattice (P2₁/c), with an asymmetric unit containing two Zn(II) cations coordinated to deprotonated ligands . The pyridinyl nitrogen atoms participate in metal coordination, forming a distorted octahedral geometry around Zn(II). Key bond lengths include Zn–N distances of 2.045–2.112 Å, while the pyrimidine ring maintains planarity with dihedral angles <5° relative to adjacent phenyl groups .

Table 2: Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
Unit Cell Dimensionsa = 27.6424(8) Å, b = 9.6359(3) Å, c = 16.8129(7) Å
β Angle95.408(3)°
Volume4,458.3(3) ų
Z4

Synthesis and Quality Control

Synthetic Pathways

While detailed synthetic protocols remain proprietary, analytical data suggest a Suzuki-Miyaura cross-coupling strategy to assemble the bis-pyridinylphenyl groups. Key intermediates likely include 2-methylpyrimidine-4,6-diyldiboronic ester and 3,5-dibromophenylpyridine. Palladium catalysis under inert conditions would facilitate aryl-aryl bond formation, followed by chromatographic purification .

Analytical Characterization

Rigorous quality assessments ensure compliance with pharmacopeial standards:

  • Nuclear Magnetic Resonance (¹H-NMR): Peaks at δ 8.65–6.85 ppm confirm aromatic proton environments, with a singlet at δ 2.45 ppm for the methyl group .

  • High-Performance Liquid Chromatography (HPLC): Retention time alignment with reference standards (99.8% assay purity) verifies chemical identity .

  • Mass Spectrometry (LC-ESI-MS): A molecular ion peak at m/z 555.63 ([M+H]⁺) matches the theoretical mass .

Table 3: Impurity Profile

ParameterSpecificationResultSource
Unspecified Impurities≤0.10% each<0.10%
Total Impurities≤0.5%0.18%
Heavy Metals≤10 ppm<10 ppm

Functional Applications

Coordination Polymers and MOFs

Future Directions

Ongoing research focuses on functionalizing the methyl group to tune electronic properties and exploring photocatalytic applications via Ru(II) or Ir(III) coordination. Scalable synthesis routes and toxicological profiling remain critical for industrial adoption.

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